molecular formula C10H13NO3 B13028472 (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

(3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Cat. No.: B13028472
M. Wt: 195.21 g/mol
InChI Key: SIUDLZDMAFBXMH-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a hydroxy group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-6-methylbenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The aldehyde group of 3-hydroxy-6-methylbenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of 3-amino-3-(3-oxo-6-methylphenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(3-hydroxy-6-methylphenyl)propylamine.

    Substitution: Formation of 3-amino-3-(3-hydroxy-6-methylphenyl)propanoic acid derivatives with various substituents on the aromatic ring.

Scientific Research Applications

(3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both an amino group and a hydroxy group on the aromatic ring, along with a chiral center, makes (3R)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid unique.

    Applications: Its diverse applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(5-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(12)4-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

SIUDLZDMAFBXMH-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)O)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=C(C=C1)O)C(CC(=O)O)N

Origin of Product

United States

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